An In-Depth Technical Guide to the Chemical Properties of Boc-Hyp-OBzl
An In-Depth Technical Guide to the Chemical Properties of Boc-Hyp-OBzl
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-trans-4-hydroxy-L-proline benzyl ester, commonly abbreviated as Boc-Hyp-OBzl, is a pivotal derivative of the non-essential amino acid L-hydroxyproline. Its strategic importance in synthetic chemistry, particularly in peptide synthesis and the development of peptidomimetics, stems from the presence of two key protecting groups: the tert-butoxycarbonyl (Boc) group on the amine and the benzyl (Bzl) group on the carboxylic acid. This dual protection allows for the selective manipulation of the hydroxyl group on the pyrrolidine ring, making it an invaluable building block for introducing conformational constraints and functionalization into peptide chains. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Boc-Hyp-OBzl, tailored for professionals in chemical research and drug discovery.
Chemical and Physical Properties
Boc-Hyp-OBzl is a white to off-white solid at room temperature. The incorporation of the Boc and benzyl groups significantly alters the polarity and solubility of the parent hydroxyproline molecule, rendering it soluble in a wide range of organic solvents.
| Property | Value | Reference |
| Chemical Name | (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester | |
| Synonyms | Boc-Hyp-OBzl, N-Boc-trans-4-hydroxy-L-proline benzyl ester | |
| CAS Number | 89813-47-8 | |
| Molecular Formula | C₁₇H₂₃NO₅ | [1] |
| Molecular Weight | 321.37 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Purity (HPLC) | ≥ 98% | [2] |
| Melting Point | Not available | |
| Optical Rotation | [α]²⁰/D −40±2°, c = 2% in ethanol | [1] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol. | |
| Storage | Store at 2-8 °C | [1] |
Synthesis and Purification
The synthesis of Boc-Hyp-OBzl is typically achieved in a two-step process starting from trans-4-hydroxy-L-proline. The first step involves the protection of the secondary amine with a tert-butoxycarbonyl group, followed by the esterification of the carboxylic acid with a benzyl group.
Experimental Protocol: Synthesis of Boc-Hyp-OBzl
Step 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline (Boc-Hyp-OH)
A detailed protocol for the Boc protection of hydroxyproline is outlined in a patent (CN112194606A), which can be adapted for this synthesis[3].
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Reaction Setup: To a solution of trans-4-hydroxy-L-proline (1 equivalent) in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide or triethylamine (2-3 equivalents).
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Addition of Boc Anhydride: Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) portion-wise while maintaining the temperature below 10 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up and Isolation: Once the reaction is complete, remove the organic solvent under reduced pressure. Acidify the aqueous solution to pH 2-3 with a cold solution of citric acid or hydrochloric acid.
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Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-Hyp-OH as a white solid.
Step 2: Synthesis of N-Boc-trans-4-hydroxy-L-proline benzyl ester (Boc-Hyp-OBzl)
The esterification of the carboxylic acid can be achieved through various methods. A common approach involves the reaction of Boc-Hyp-OH with benzyl bromide in the presence of a base.
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Reaction Setup: Dissolve Boc-Hyp-OH (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
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Addition of Base and Benzylating Agent: Add a base such as potassium carbonate or cesium carbonate (1.5-2 equivalents) to the solution, followed by the dropwise addition of benzyl bromide (1.1-1.2 equivalents).
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Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
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Reaction Monitoring: Monitor the progress of the reaction by TLC.
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Work-up and Isolation: After completion, quench the reaction with water and extract the product with ethyl acetate.
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Boc-Hyp-OBzl.
Reactivity and Applications in Peptide Synthesis
The chemical utility of Boc-Hyp-OBzl lies in the orthogonal stability of its protecting groups. The Boc group is labile under acidic conditions, while the benzyl ester is typically removed by hydrogenolysis. This allows for selective deprotection and further modification at either the N-terminus or the C-terminus.
Deprotection Strategies
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Boc Group Removal: The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane. This deprotection is a cornerstone of Boc-based solid-phase peptide synthesis (SPPS).
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Benzyl Ester Cleavage: The benzyl ester is stable to the acidic conditions used for Boc removal but can be efficiently cleaved by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst). This orthogonality is crucial for solution-phase peptide couplings and the synthesis of peptide fragments.
The workflow for utilizing Boc-Hyp-OBzl in peptide synthesis typically involves the deprotection of the Boc group to free the secondary amine, which can then be coupled with the activated carboxylic acid of another amino acid.
Signaling Pathways and Logical Relationships
As a protected amino acid, Boc-Hyp-OBzl is not directly involved in biological signaling pathways. Its significance lies in its role as a synthetic intermediate. The logical relationship in its application is dictated by the principles of chemical synthesis, specifically the strategy of protecting group manipulation.
Below is a Graphviz diagram illustrating the synthetic workflow from hydroxyproline to a dipeptide containing a hydroxyproline residue using Boc-Hyp-OBzl.
Caption: Synthetic workflow for dipeptide synthesis using Boc-Hyp-OBzl.
Conclusion
Boc-Hyp-OBzl is a cornerstone building block in modern synthetic organic chemistry and drug discovery. Its well-defined chemical properties and the orthogonal nature of its protecting groups provide chemists with a versatile tool for the construction of complex peptides and peptidomimetics. A thorough understanding of its synthesis, purification, and reactivity is essential for its effective application in the development of novel therapeutics and functional biomolecules.
References
- 1. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
